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Compound of Interest |

Compound Name: N-(2-hydroxypropyl)benzamide

CAS No.: 23054-66-2

\ J

Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a functionalized amide intermediate
frequently encountered in the synthesis of localized anesthetics, kinase inhibitors, and as a
degradation product in stability studies of benzamide-based active pharmaceutical ingredients
(APIs).[1][2][3] Its structure combines a lipophilic benzoyl moiety with a polar isopropanolamine
chain, creating specific challenges in purification due to the competition between N- and O-
acylation during its formation.

This guide provides a definitive technical reference for researchers requiring precise
identification, synthesis protocols, and impurity profiling data for this compound.

Part 1: Nomenclature & Chemical Identity[2]

The precise identification of this compound depends on correct IUPAC stereochemical
descriptors, as the propyl chain contains a chiral center at the C2 position.

Validated Nomenclature
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Standard

Designation

Notes

Preferred IUPAC Name

N-(2-hydroxypropyl)benzamide

Most common citation in

literature.

Systematic Name

N-(2-
hydroxypropyl)benzenecarbox

amide

Used in rigorous indexing
(e.g., CAIndex).

CAS Registry Number

23054-66-2

Racemic mixture.[4]

Chiral Variants

(R)-N-(2-
hydroxypropyl)benzamide(S)-
N-(2-hydroxypropyl)benzamide

Requires enantioselective

synthesis or chiral resolution.

CC(O)CNC(=0O)C1=CC=CC=C  Useful for
SMILES _ _ _
1 cheminformatics/docking.
HVEKOIABBLJIFPQ- _ o N
InChl Key Unique digital identifier.

UHFFFAOYSA-N

Part 2: Synthetic Protocol (Schotten-Baumann

Conditions)

The Chemoselectivity Challenge

The synthesis involves reacting benzoyl chloride with 1-amino-2-propanol. The core challenge

is chemoselectivity. The amino alcohol contains two nucleophilic sites: the amine (-NHz) and

the hydroxyl (-OH).

¢ Kinetic Control: The amine is more nucleophilic than the hydroxyl group.

o Thermodynamic Risk: Under high temperatures or acidic conditions, O-acylation (ester

formation) or N,O-diacylation can occur.

Optimized Synthesis Workflow

To ensure exclusive N-acylation, we utilize a biphasic Schotten-Baumann protocol. This

method uses an inorganic base to scavenge the HCI byproduct immediately, preventing the

protonation of the amine (which would render it non-nucleophilic).
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Reagents:

Benzoyl Chloride (1.0 eq)

1-Amino-2-propanol (1.1 eq)

Sodium Hydroxide (NaOH, 10% aq solution) or Triethylamine (EtsN)

Solvent: Dichloromethane (DCM) or THF
Step-by-Step Protocol:

e Preparation: Dissolve 1-amino-2-propanol (1.1 eq) in DCM (0.5 M concentration). Cool to
0°C in an ice bath. Low temperature is critical to suppress esterification.

o Base Addition: Add Triethylamine (1.2 eq) or 10% NaOH. Stir for 10 minutes.

o Acylation: Dropwise add Benzoyl Chloride (1.0 eq) diluted in a small volume of DCM over 30
minutes. Maintain internal temperature <5°C.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
e Quench & Workup:

o Wash organic layer with 1M HCI (removes unreacted amine).

o Wash with sat. NaHCOs (removes unreacted benzoic acid).

o Wash with Brine, dry over MgSQa4, and concentrate in vacuo.

 Purification: Recrystallize from EtOAc/Hexanes if necessary.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic for the chosen
conditions.
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Figure 1: Chemoselective synthesis pathway highlighting the divergence between the desired
amide (green) and the ester impurity (red).

Part 3: Physicochemical Characterization (Self-
Validating Data)

To validate the identity of the synthesized compound, researchers should cross-reference
experimental data with the following expected values.

Nuclear Magnetic Resonance (NMR)

The 'H-NMR spectrum is distinct due to the coupling of the propyl chain and the chiral center at
C2, which makes the adjacent CH: protons diastereotopic (magnetically non-equivalent).
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Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI+)

» Molecular Weight: 179.22 g/mol [1]

e Observed lon:

m/z
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» Fragmentation Pattern:
o m/z 105 (Benzoyl cation,

) — Signature peak for benzamides.

o m/z 77 (Phenyl cation,

Part 4: Pharmaceutical Relevance & Impurity
Profiling

In drug development, N-(2-hydroxypropyl)benzamide often appears not just as a target, but

as a Process Related Impurity.

Formation in Drug Substance

If a drug molecule contains a benzamide moiety and a propyl chain (or is synthesized using
reagents that can degrade into these), this compound may form via:

o Hydrolysis: Degradation of complex benzamide-based ligands.

» Amide Exchange: Transamidation reactions during high-energy workups.

Metabolic Pathway (In Vivo)

When used as a scaffold, the metabolic fate often involves oxidation or hydrolysis.
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Figure 2: Primary degradation and metabolic pathways. The formation of Benzoic acid is the
dominant hydrolytic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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